(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone features a unique hybrid structure combining an isoxazole ring substituted with a 2-chlorophenyl group and a spirocyclic 1-oxa-4-thia-8-azaspiro[4.5]decane system. This architecture integrates multiple heteroatoms (O, S, N) and a bicyclic framework, which may confer distinct physicochemical and bioactive properties.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-12-15(16(20-24-12)13-4-2-3-5-14(13)19)17(22)21-8-6-18(7-9-21)23-10-11-25-18/h2-5H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFHHOMYPYTDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC4(CC3)OCCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone , with the CAS number 1351586-07-6 , is a synthetic organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O3S |
| Molecular Weight | 378.87 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antibacterial , enzyme inhibitory , and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antibacterial properties. The compound has shown moderate to strong activity against several bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
In one study, the synthesized compounds demonstrated an IC50 value indicating their effectiveness as acetylcholinesterase inhibitors, which is critical in the treatment of neurological disorders and has implications in antibacterial activity as well .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases.
- Urease : Inhibiting urease can help manage infections caused by urease-producing bacteria.
The IC50 values for various synthesized derivatives were reported, with some showing strong inhibitory effects against these enzymes, suggesting potential therapeutic applications in treating infections and neurological conditions .
Anticancer Activity
Preliminary studies have indicated that compounds with similar structural motifs to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone may possess anticancer properties. The mechanisms often involve the modulation of cancer cell signaling pathways and induction of apoptosis in malignant cells. However, specific studies directly involving this compound are still limited and warrant further investigation.
Case Studies and Research Findings
- Study on Antibacterial Effects : A study highlighted that compounds with the isoxazole moiety exhibited varying degrees of antibacterial activity against different strains. The most active derivatives had IC50 values significantly lower than the standard reference compound used in the study .
- Enzyme Inhibition Assay : In a detailed enzyme inhibition assay, the compound was tested against AChE and urease. The results indicated that several derivatives had strong inhibitory effects, suggesting their potential use in treating conditions linked to these enzymes.
- Pharmacological Profiles : A comprehensive pharmacological profile was developed for various derivatives of this compound, indicating its broad spectrum of biological activities including anti-inflammatory and analgesic properties alongside its antibacterial effects .
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Systems
The spiro[4.5]decan moiety is a critical structural feature shared with several bioactive compounds. Key comparisons include:
Key Observations :
- The target compound’s 1-oxa-4-thia-8-azaspiro[4.5]decane system is rare compared to analogs like ZINC3111069 (1-oxa-4,8-diaza) or ’s 2-oxa-8-aza system. The sulfur atom may enhance lipophilicity and alter metabolic stability .
- Halogenation patterns : The 2-chlorophenyl group on the isoxazole contrasts with ZINC3111069’s 2,6-dichlorophenyl and trifluoromethylpyridyl substituents. Chlorine’s electronegativity may influence binding to hydrophobic pockets in target enzymes .
Heterocyclic Substituents
- Isoxazole vs.
- Synthetic Routes: The target compound’s synthesis likely involves coupling the isoxazole moiety to the spirocyclic core, analogous to methods in (triazolyl thioethanones) and (thiazolidinones). However, the spiro system’s rigidity may necessitate specialized crystallization techniques, as seen in .
Bioactivity Considerations
- Pesticidal Potential: The structural resemblance to metconazole () and ZINC3111069 () suggests possible fungicidal or insecticidal activity. The spiro system’s conformational rigidity could enhance target selectivity .
- Pharmacological Applications: ’s amino-substituted spiro compound demonstrates the framework’s versatility in drug design. The target’s thia-oxa-aza system might interact with metalloenzymes or oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
